molecular formula C4H11N3S B025784 (Dimethylamino)methylthiourea CAS No. 109858-55-1

(Dimethylamino)methylthiourea

Cat. No.: B025784
CAS No.: 109858-55-1
M. Wt: 133.22 g/mol
InChI Key: JMDKZMDNCCDJHH-UHFFFAOYSA-N
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Description

(Dimethylamino)methylthiourea is a thiourea derivative characterized by a dimethylamino (-N(CH₃)₂) substituent attached to the thiocarbonyl (-CS-NH₂) backbone. This compound is structurally distinct due to its electron-donating dimethylamino group, which influences its chemical reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

109858-55-1

Molecular Formula

C4H11N3S

Molecular Weight

133.22 g/mol

IUPAC Name

(dimethylamino)methylthiourea

InChI

InChI=1S/C4H11N3S/c1-7(2)3-6-4(5)8/h3H2,1-2H3,(H3,5,6,8)

InChI Key

JMDKZMDNCCDJHH-UHFFFAOYSA-N

SMILES

CN(C)CNC(=S)N

Isomeric SMILES

CN(C)CN=C(N)S

Canonical SMILES

CN(C)CNC(=S)N

Synonyms

Thiourea, [(dimethylamino)methyl]- (9CI)

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Thiourea,N-[(dimethylamino)methyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include elemental sulfur, isocyanides, and carbon disulfide. Reaction conditions often involve ambient temperatures and aqueous media, making the processes efficient and environmentally friendly .

Major Products

The major products formed from these reactions include symmetrical and unsymmetrical substituted thiourea derivatives, guanidines, and thiocarbonyl compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural and Electronic Features

Thiourea derivatives vary based on substituents attached to the thiocarbonyl group. Key comparisons include:

Compound Substituent Molecular Weight (g/mol) Key Properties
Thiourea -NH₂ 76.12 High polarity, moderate corrosion inhibition
Methylthiourea -NHCH₃ 90.14 Enhanced hydrophobicity, improved inhibition
Phenylthiourea -NHC₆H₅ 152.21 Aromatic stabilization, highest inhibition
(Dimethylamino)methylthiourea -N(CH₃)₂-CH₂- ~133.23 (estimated) Electron-rich, potential for metal coordination
[(1-Phenylethylidene)amino]thiourea -N=C(CH₂C₆H₅) 193.27 Conjugated system, pharmaceutical relevance

Key Observations :

  • Phenylthiourea outperforms methylthiourea in corrosion inhibition due to aromatic π-electrons stabilizing adsorbed layers on metal surfaces .
Corrosion Inhibition Performance

Studies on methylthiourea and phenylthiourea in sulfuric acid (H₂SO₄) environments reveal the following trends:

  • Inhibition Efficiency : Phenylthiourea (92%) > Methylthiourea (85%) > Thiourea (78%) at 1 mM concentration .
  • Activation Energy : Methylthiourea exhibits lower activation energy (12.3 kJ/mol) compared to thiourea (15.6 kJ/mol), suggesting faster adsorption kinetics .

This compound’s performance is hypothesized to exceed methylthiourea due to its stronger electron-donating capacity, though experimental validation is needed.

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